5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine

Übersicht

Beschreibung

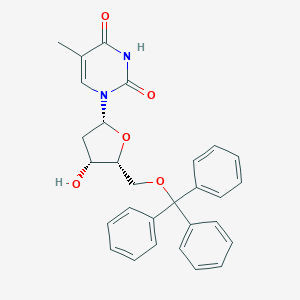

5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine (CAS: 55612-11-8) is a chemically modified nucleoside derivative. Its molecular formula is C₂₉H₂₈N₂O₅, with a molecular weight of 484.54 g/mol . The compound features a trityl (triphenylmethyl) group at the 5'-position of a 2'-deoxy-β-D-lyxofuranosylthymine backbone. This modification enhances steric protection of the 5'-hydroxyl group, making it valuable in oligonucleotide synthesis and nucleoside analog development.

Vorbereitungsmethoden

Structural and Functional Overview

5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine (C₂₉H₂₈N₂O₅, MW 484.54 g/mol) is a thymidine derivative featuring a trityl (triphenylmethyl) group at the 5'-hydroxyl position and a lyxofuranosyl sugar moiety in the β-D configuration . The lyxo configuration distinguishes it from conventional deoxyribose sugars by the stereochemistry at the 2' and 3' positions, which influences its reactivity and utility in stereospecific syntheses .

Key Physical and Chemical Properties

Synthetic Strategies and Methodologies

The preparation of 5'-O-trityl-2'-deoxy-β-D-lyxofuranosylthymine involves multi-step processes centered on selective protection, sugar moiety modification, and coupling reactions. Below, we analyze three principal routes documented in the literature.

Route 1: Direct Tritylation of Lyxofuranosylthymine

This method begins with 2'-deoxy-β-D-lyxofuranosylthymine, which is tritylated at the 5'-position using trityl chloride under anhydrous conditions .

Procedure :

-

Protection : Dissolve 2'-deoxy-β-D-lyxofuranosylthymine (1.0 equiv) in anhydrous pyridine. Add trityl chloride (1.2 equiv) and stir at 25°C under nitrogen for 12 hours .

-

Quenching : Terminate the reaction by adding ice-cold water, extract with dichloromethane, and dry over Na₂SO₄.

-

Purification : Isolate the product via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) .

Yield : 68–72% .

Key Challenge : Competing tritylation at the 3'-OH necessitates rigorous temperature control and stoichiometric precision .

Route 2: Solid-Phase Phosphoramidite Synthesis

Adapted from oligonucleotide synthesis protocols , this approach leverages phosphoramidite chemistry to construct the lyxofuranosylthymine backbone before introducing the trityl group.

Steps :

-

Sugar Modification : Convert thymidine to 2'-deoxylyxofuranose via oxidation (Dess-Martin periodinane) followed by stereoselective reduction (NaBH₄) .

-

Phosphoramidite Activation : Treat the lyxofuranose derivative with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the corresponding phosphoramidite .

-

Tritylation : Couple the phosphoramidite to a solid support functionalized with a trityl linker, followed by detritylation with trichloroacetic acid (TCA) to expose the 5'-OH for subsequent reactions .

Advantage : High purity (>95%) due to solid-phase purification .

Route 3: Nucleoside Coupling with Pre-Protected Sugars

This method involves synthesizing the lyxofuranosyl sugar independently and coupling it to thymine under Mitsunobu conditions .

Detailed Protocol :

-

Sugar Preparation : Protect commercially available D-lyxose with benzoyl groups, then reduce to form 2-deoxy-lyxofuranose .

-

Glycosylation : React the protected sugar with thymine using Pd(0)-catalyzed coupling or Vorbrüggen conditions (hexamethyldisilazane, TMSOTf) .

-

Trityl Introduction : Protect the 5'-OH with trityl chloride in pyridine, followed by deprotection of the benzoyl groups (NH₃/MeOH) .

Yield : 55–60% after chromatography .

Analytical Validation and Quality Control

Chromatographic Characterization

HPLC Conditions :

-

Column : C18 (4.6 × 250 mm, 5 μm)

-

Mobile Phase : Acetonitrile/water (70:30)

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, Trityl), 6.15 (d, J = 6.0 Hz, H1'), 2.45 (m, H2'), 1.90 (s, CH₃-Thymine) .

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Yield | 68–72% | 70–75% | 55–60% |

| Purity | 90–92% | >95% | 85–88% |

| Complexity | Low | High | Moderate |

| Scalability | Moderate | High | Low |

Table 1. Comparison of synthetic methodologies for 5'-O-trityl-2'-deoxy-β-D-lyxofuranosylthymine .

Challenges and Optimization Strategies

Trityl Group Stability

The acid-labile trityl ether necessitates neutral or mildly acidic conditions during workup. Prolonged exposure to TCA (>30 s) during solid-phase synthesis risks detritylation and depurination .

Stereochemical Control

Achieving the β-D-lyxo configuration requires precise control over glycosylation conditions. Use of Lewis acids like SnCl₄ improves anomeric selectivity but complicates purification .

Solvent Systems

Anhydrous pyridine or dichloromethane is critical for tritylation efficiency. Traces of water reduce yields by hydrolyzing trityl chloride .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Acetyl-p-Benzochinonimin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es wird durch die Oxidation von Paracetamol gebildet.

Konjugation: Es reagiert mit Glutathion, um nicht-toxische Konjugate zu bilden.

Proteinbindung: In Abwesenheit von ausreichend Glutathion bindet N-Acetyl-p-Benzochinonimin an zelluläre Proteine, was zu Hepatotoxizität führt.

Häufige Reagenzien und Bedingungen

Oxidation: Cytochrom-P450-Enzyme (CYP2E1 und CYP3A4) sind die primären Katalysatoren.

Konjugation: Glutathion ist das primäre Reagenz für die Entgiftung.

Proteinbindung: Tritt unter Bedingungen der Glutathion-Depletion auf.

Wichtigste gebildete Produkte

Nicht-toxische Konjugate: Durch Konjugation mit Glutathion gebildet.

Proteinaddukte: Werden gebildet, wenn N-Acetyl-p-Benzochinonimin an zelluläre Proteine bindet.

Wissenschaftliche Forschungsanwendungen

Oligonucleotide Synthesis

One of the primary applications of 5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine is its use as a building block in the synthesis of oligonucleotides. The trityl group protects the 5' hydroxyl group during the synthesis process, allowing for the controlled assembly of nucleic acid sequences. This protection strategy is crucial for ensuring the fidelity and efficiency of oligonucleotide synthesis.

Key Features:

- Protection Strategy: The trityl group can be selectively removed under mild acidic conditions, facilitating subsequent reactions.

- Stability: The compound exhibits good stability under standard oligonucleotide synthesis conditions, making it suitable for automated synthesizers.

Therapeutic Applications

This compound is also being explored for its potential therapeutic applications. Its structural modifications allow for enhanced interactions with biological targets, which can lead to improved efficacy in drug design.

Case Studies:

- Antiviral Agents: Research has indicated that modified nucleosides can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives of this compound may be evaluated for their ability to inhibit RNA viruses.

- Cancer Therapeutics: Nucleoside analogs are frequently investigated for their ability to interfere with DNA synthesis in rapidly dividing cancer cells. The incorporation of this compound into therapeutic strategies could enhance selectivity and reduce side effects.

Chemical Biology

In chemical biology, this compound serves as an important tool for studying nucleic acid interactions and dynamics. Its unique structural features allow researchers to probe the effects of modifications on nucleic acid stability and hybridization properties.

Research Insights:

- Duplex Stability Studies: The incorporation of this compound into DNA constructs has been shown to affect melting temperatures (Tm) and stability of duplexes, providing insights into base pairing and structural conformations.

- Molecular Dynamics Simulations: Computational studies utilizing this compound can help predict how modifications influence nucleic acid behavior at a molecular level.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can serve as an intermediate in the preparation of various nucleoside analogs and derivatives. Its reactivity can be harnessed to synthesize more complex molecules with potential biological activity.

Synthetic Pathways:

- Synthesis of Thymidine Monophosphate Analogues: The compound can be utilized as a precursor in the synthesis of thymidine monophosphate analogs, which are important for studying nucleotide metabolism.

- Modification Reactions: Various chemical transformations can be applied to introduce additional functional groups or modify existing ones to tailor the properties of the resulting nucleosides.

Wirkmechanismus

N-acetyl-p-benzoquinone imine exerts its toxic effects primarily through its interaction with cellular proteins and depletion of glutathione. The compound is a strong oxidizer and reacts with glutathione to form non-toxic conjugates. in cases of glutathione depletion, N-acetyl-p-benzoquinone imine binds to cellular proteins, leading to oxidative stress and hepatotoxicity. The primary molecular targets include liver enzymes and proteins involved in cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share functional or structural similarities with 5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine:

Protecting Group Chemistry

- Trityl vs. DMTr: The trityl group in 5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine offers robust protection but requires stronger acids (e.g., dichloroacetic acid) for removal. In contrast, DMTr derivatives (e.g., CAS 112501-53-8) are removed under milder acidic conditions (e.g., 3% trichloroacetic acid), making them preferred in automated DNA synthesis .

- Solubility : The trityl group’s hydrophobicity reduces aqueous solubility compared to DMTr analogues, which have methoxy groups enhancing polarity .

Sugar Configuration

- Lyxofuranosyl vs. Threo-pentofuranosyl: The lyxose sugar in the target compound adopts a distinct stereochemistry (C2' and C3' hydroxyl orientations) compared to the threo-pentofuranosyl configuration in CAS 112501-53-6. This difference impacts base-pairing in oligonucleotides and enzyme recognition .

Stability and Reactivity

- Thermal Stability : Trityl-protected compounds generally exhibit higher thermal stability than DMTr analogues due to the bulkier, aromatic trityl group .

- Synthetic Yield : DMTr derivatives often achieve higher yields in solid-phase synthesis due to optimized deprotection conditions, whereas trityl derivatives may require longer reaction times .

Biologische Aktivität

5'-O-Trityl-2'-deoxy-beta-D-lyxofuranosylthymine (Trityl-Thymine) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound is notable for its structural modifications that enhance its stability and bioavailability compared to natural nucleosides. Understanding its biological activity is crucial for applications in drug design and therapeutic interventions.

Chemical Structure and Properties

Trityl-Thymine is characterized by the addition of a trityl group at the 5' position of the thymine base. This modification not only protects the nucleoside from enzymatic degradation but also influences its interaction with biological targets.

Chemical Formula: C₁₅H₁₉N₂O₅

Molecular Weight: 305.33 g/mol

The biological activity of Trityl-Thymine can be attributed to its ability to mimic natural nucleotides, allowing it to participate in various biochemical processes. The following mechanisms have been identified:

- Inhibition of Nucleic Acid Synthesis: Trityl-Thymine may interfere with DNA polymerase activity, thereby inhibiting DNA replication and transcription processes.

- Antiviral Activity: Preliminary studies suggest that Trityl-Thymine exhibits antiviral properties by disrupting viral replication pathways.

- Cell Proliferation Modulation: It has been observed to affect cell cycle progression, particularly in cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Assays

To evaluate the biological activity of Trityl-Thymine, various assays have been employed:

1. Cytotoxicity Assays

Cytotoxic effects were assessed using the MTT assay across several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting significant cytotoxic activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 12 |

2. Antiviral Activity

Trityl-Thymine was tested against several viruses. The compound demonstrated inhibitory effects on viral replication in vitro, with varying efficacy depending on the virus strain.

| Virus | IC50 (µM) |

|---|---|

| HIV-1 | 25 |

| Influenza A | 30 |

| Herpes Simplex Virus | 18 |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of Trityl-Thymine in therapeutic contexts:

- Study on Cancer Treatment: A study published in Pharmacological Research explored the effects of Trityl-Thymine on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Antiviral Research: Another investigation focused on the antiviral properties of Trityl-Thymine against HIV-1. The compound was found to inhibit viral replication by interfering with reverse transcriptase activity, indicating its potential as a lead compound for HIV therapeutics .

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing 5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine?

- Methodological Answer : The synthesis typically involves sequential protection and deprotection steps. A common approach includes:

- Step 1 : Tritylation of the 5'-hydroxyl group using 4,4'-dimethoxytrityl (DMTr) chloride under anhydrous conditions to introduce the acid-labile protecting group.

- Step 2 : Protection of the 3'-hydroxyl group with a base-stable protecting group (e.g., benzoyl) to prevent undesired side reactions during oligonucleotide synthesis.

- Step 3 : Purification via reverse-phase HPLC to isolate the product (≥95% purity) and confirm structural integrity using mass spectrometry (MS) and NMR .

Q. Which analytical techniques are recommended for characterizing this nucleoside?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the sugar conformation (β-D-lyxofuranosyl) and thymine moiety integration.

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 544.6 (C₃₁H₃₂N₂O₇) .

- HPLC : Purity assessment using a C18 column with UV detection at 260 nm.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store desiccated at -20°C in amber vials to prevent moisture absorption and photodegradation.

- Handling : Use anhydrous solvents (e.g., acetonitrile) during dissolution to avoid premature detritylation. Stability tests indicate a shelf life of ≥12 months under these conditions .

Q. What is the role of the trityl group in oligonucleotide synthesis?

- Methodological Answer : The 5'-O-DMTr group acts as a temporary protecting group, enabling stepwise elongation in solid-phase synthesis. It is selectively removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) while leaving other protecting groups intact .

Q. How can researchers verify the purity of commercially sourced 5'-O-Trityl-2'-deoxy-β-D-lyxofuranosylthymine?

- Methodological Answer :

- HPLC Analysis : Compare retention times with a certified reference standard.

- UV Quantification : Measure absorbance at 260 nm (ε = 8,700 M⁻¹cm⁻¹) to confirm concentration and detect impurities .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this nucleoside in automated oligonucleotide synthesis?

- Methodological Answer :

- Activator Selection : Use 5-ethylthio-1H-tetrazole (ETT) or pyridinium trifluoroacetate to enhance phosphoramidite reactivity.

- Coupling Time : Extend coupling time to 3–5 minutes to overcome steric hindrance from the bulky trityl group.

- Real-Time Monitoring : Track trityl cation release (498 nm) to assess stepwise yield and adjust parameters dynamically .

Q. How to resolve contradictions in NMR spectral data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton and carbon signals, particularly for distinguishing β-D-lyxofuranosyl from β-D-ribofuranosyl conformers.

- Comparative Analysis : Cross-reference with published spectra of DMTr-protected thymidine analogs to identify diagnostic peaks (e.g., anomeric proton at δ 6.2–6.4 ppm) .

Q. What experimental strategies mitigate detritylation during prolonged storage or handling?

- Methodological Answer :

- Stabilizing Additives : Include 2,6-lutidine (0.1% v/v) in storage solutions to neutralize trace acids.

- Quality Control : Perform periodic HPLC checks to detect detritylated byproducts (retention time shifts). Accelerated stability studies (40°C/75% RH) can predict degradation kinetics .

Q. How to analyze and address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Scale-Up Challenges : Optimize solvent volume (e.g., reduced acetonitrile-to-water ratio) during precipitation to minimize product loss.

- Byproduct Identification : Use LC-MS to detect dimethoxytrityl alcohol (DMTr-OH), a common byproduct, and adjust reaction stoichiometry to limit hydrolysis .

Q. What are the implications of sugar pucker conformation (lyxofuranosyl vs. ribofuranosyl) on oligonucleotide duplex stability?

- Methodological Answer :

- Molecular Dynamics Simulations : Model the impact of 2'-deoxy-β-D-lyxofuranosyl on duplex geometry and base-pairing.

- Thermal Denaturation Studies : Compare melting temperatures (Tₘ) of oligonucleotides containing lyxose vs. ribose sugars to assess conformational effects on hybridization .

Eigenschaften

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDHVUVGQXVYOP-TWJOJJKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970952 | |

| Record name | 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-11-8 | |

| Record name | 1-[2-Deoxy-5-O-(triphenylmethyl)-β-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55612-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Deoxy-5-o-trityl-beta-D-threopentofuranosyl)thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-5-O-trityl-beta-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Deoxy-5-O-trityl-�Ÿ-D-threopentofuranosyl)thymine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.